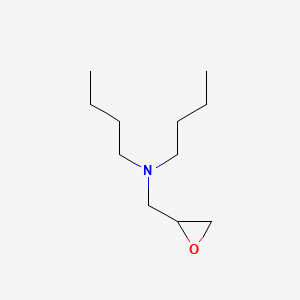

Oxiranemethanamine, N,N-dibutyl-

Description

Significance of Glycidylamines in Modern Organic Chemistry and Materials Science

Glycidylamines, a class of compounds characterized by the presence of both an amine and a glycidyl (B131873) group, are of significant interest in polymer chemistry. The epoxide ring is susceptible to ring-opening polymerization, allowing for the formation of polyether backbones, while the amine group can introduce a range of functionalities, such as pH-responsiveness, catalytic activity, or specific binding sites. The ability to incorporate these functional groups into a polymer chain through a single monomer is a powerful tool for designing "smart" or functional materials. researchgate.netresearchgate.netacs.org These materials can respond to external stimuli like temperature, pH, or light, making them suitable for applications in drug delivery, biosensing, and smart coatings. acs.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-(oxiran-2-ylmethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-3-5-7-12(8-6-4-2)9-11-10-13-11/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKXCLZSNFVFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496520 | |

| Record name | N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7439-58-9 | |

| Record name | N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of Oxiranemethanamine, N,n Dibutyl

The unique structure of Oxiranemethanamine, N,N-dibutyl- dictates its chemical behavior and physical properties.

| Property | Value |

| IUPAC Name | N,N-dibutyl-1-(oxiran-2-yl)methanamine |

| Synonyms | N,N-dibutylglycidylamine (DButGA) |

| Molecular Formula | C₁₁H₂₃NO |

| Molecular Weight | 185.31 g/mol |

| Calculated Boiling Point | Approx. 230-240 °C (Estimated) |

| Calculated Density | Approx. 0.88 g/cm³ (Estimated) |

| Calculated Refractive Index | Approx. 1.44-1.45 (Estimated) |

| Note: Experimental physical properties are not readily available in published literature. Values are estimated based on the properties of its precursors and structurally similar compounds. |

Synthesis and Manufacturing

The primary route for synthesizing Oxiranemethanamine, N,N-dibutyl- is through the reaction of dibutylamine (B89481) with an epoxide-containing electrophile, most commonly epichlorohydrin (B41342). researchgate.net

This nucleophilic substitution reaction proceeds in two main stages:

Ring Opening: The secondary amine of dibutylamine attacks the terminal carbon of the epichlorohydrin's epoxide ring. This is the less sterically hindered position, leading to the opening of the ring and the formation of a chlorohydrin intermediate with a tertiary amine.

Ring Formation (Epoxidation): In the presence of a base (such as sodium hydroxide), the hydroxyl group of the intermediate is deprotonated. The resulting alkoxide then undergoes an intramolecular Williamson ether synthesis, displacing the chloride ion to form the new epoxide ring of the final N,N-dibutylglycidylamine product.

This method is a common and efficient way to produce a variety of N,N-dialkylglycidylamines. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of the molecular structure of organic compounds. pdx.eduucl.ac.uk By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Techniques

One-dimensional ¹H and ¹³C NMR are the initial and most informative experiments conducted for the structural analysis of Oxiranemethanamine, N,N-dibutyl-.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) are indicative of the electronic environment of the protons. For Oxiranemethanamine, N,N-dibutyl-, the protons of the butyl chains would appear in the upfield region (approximately 0.9-1.5 ppm), with the terminal methyl (CH₃) protons resonating at the highest field. The methylene (B1212753) (CH₂) groups adjacent to the nitrogen atom would be deshielded and appear further downfield. The protons on the oxirane ring are the most deshielded due to the ring strain and the electronegativity of the oxygen atom, typically appearing in the range of 2.5-3.5 ppm.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are dependent on their electronic environment. The carbon atoms of the butyl groups would resonate at higher fields, while the carbons bonded to the nitrogen and the carbons of the epoxide ring would be found at lower fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Oxiranemethanamine, N,N-dibutyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxirane CH₂ | 2.5 - 2.8 | 45 - 50 |

| Oxirane CH | 3.0 - 3.3 | 50 - 55 |

| N-CH₂ (adjacent to oxirane) | 2.4 - 2.7 | 55 - 60 |

| N-CH₂ (butyl) | 2.3 - 2.6 | 50 - 55 |

| CH₂ (butyl) | 1.2 - 1.6 | 25 - 35 |

| CH₂ (butyl) | 1.2 - 1.6 | 20 - 30 |

| CH₃ (butyl) | 0.8 - 1.0 | 10 - 15 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable. wikipedia.orgslideshare.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. wikipedia.org For Oxiranemethanamine, N,N-dibutyl-, COSY would show correlations between the protons within each butyl chain and between the protons on the oxirane ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms. wikipedia.org It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different functional groups, for instance, confirming the attachment of the N,N-dibutylamino group to the oxiranemethane moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.comyoutube.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). nih.govtum.de This high accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For Oxiranemethanamine, N,N-dibutyl- (C₁₁H₂₃NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragmentation of a selected parent ion. nih.gov This technique provides detailed structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is often unique to a specific molecule and can be used for its identification. For Oxiranemethanamine, N,N-dibutyl-, common fragmentation pathways would involve cleavage of the C-C bonds in the butyl chains and the opening of the epoxide ring. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of Oxiranemethanamine, N,N-dibutyl-. libretexts.org

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of Oxiranemethanamine, N,N-dibutyl-

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 185 | [M]+• | Molecular Ion |

| 142 | [M - C₃H₇]+ | Loss of a propyl radical from a butyl chain |

| 128 | [M - C₄H₉]+ | Loss of a butyl radical |

| 100 | [CH₂=N(C₄H₉)₂]+ | Alpha-cleavage adjacent to the nitrogen |

| 57 | [C₄H₉]+ | Butyl cation |

| 43 | [C₃H₇]+ | Propyl cation |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. scielo.org.mxeag.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. globalresearchonline.net The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For Oxiranemethanamine, N,N-dibutyl-, characteristic IR bands would include C-H stretching vibrations for the alkyl chains and the epoxide ring, C-N stretching, and the characteristic asymmetric and symmetric stretching of the C-O-C bond in the epoxide ring.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a laser is used to irradiate a sample and the scattered light is analyzed. mdpi.com It provides information about vibrational modes that are often weak or absent in the IR spectrum. For instance, while C-N stretching can be weak in the IR spectrum, it may be more prominent in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for Oxiranemethanamine, N,N-dibutyl-

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 |

| C-H (Epoxide) | Stretching | ~3000 | ~3000 |

| C-N | Stretching | 1000-1250 | 1000-1250 |

| C-O-C (Epoxide) | Asymmetric Stretching | ~1250 | Weak or inactive |

| C-O-C (Epoxide) | Symmetric Stretching (Ring Breathing) | ~820-950 | Strong |

Note: These are general ranges and the exact peak positions and intensities can be influenced by the molecular environment.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

The comprehensive characterization of Oxiranemethanamine, N,N-dibutyl-, a chiral epoxide containing a tertiary amine, relies on a suite of advanced chromatographic techniques. These methods are essential for verifying the compound's purity, identifying and quantifying impurities, and determining its enantiomeric composition, which is critical for stereospecific applications. Furthermore, as the oxirane moiety can act as a monomer, chromatographic analysis extends to the characterization of resulting polymers.

Gas Chromatography (GC)

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely used method for assessing the purity of volatile and semi-volatile organic compounds like Oxiranemethanamine, N,N-dibutyl-. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase within the GC column.

Detailed Research Findings: The analysis of amines by GC can be challenging due to their basic nature, which often leads to strong interactions with acidic silanol (B1196071) groups present in conventional silica-based columns. This interaction can result in poor peak shape (tailing), reduced sensitivity, and poor reproducibility. nih.gov To overcome these issues, specialized columns are employed. A rapid GC-FID method developed for the simultaneous determination of various volatile amines in active pharmaceutical ingredients (APIs) highlights the importance of column selection. nih.gov The study found that an Agilent CP-Volamine column, which is a base-deactivated fused silica (B1680970) capillary column, provided optimal peak shape and resolution for several amines, resolving them in under 12 minutes. nih.gov

For the analysis of Oxiranemethanamine, N,N-dibutyl-, a similar approach would be necessary. A generic GC-FID method for quantifying over 25 different volatile amines demonstrated that such analyses can be performed efficiently in a single run, making it a powerful tool for quality control in synthetic chemistry. chromatographyonline.comresearchgate.net The use of a highly inert inlet liner, such as a Siltek® liner, can further improve sensitivity by minimizing analyte adsorption before the column. nih.gov

Table 1: Representative GC-FID Parameters for Purity Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | CP-Volamine (or equivalent base-deactivated column), 60 m x 0.32 mm, 1.8 µm film thickness | Specialized for analysis of volatile amines to ensure symmetrical peak shapes. nih.gov |

| Carrier Gas | Helium or Hydrogen, constant flow | Standard carrier gases for GC-FID analysis. chromatographyonline.com |

| Inlet Temperature | 250 °C | Ensures complete and rapid volatilization of the sample. |

| Oven Program | Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for separation of impurities with different boiling points. |

| Detector | Flame Ionization Detector (FID) at 300 °C | Provides high sensitivity for organic compounds. nih.govresearchgate.net |

| Diluent | N-Methyl-2-pyrrolidone (NMP) or Acetonitrile/Water | Choice of diluent can be critical for recovery of specific amines. researchgate.netijpsonline.com |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both purity assessment and, crucially, for the determination of enantiomeric excess (ee) of chiral molecules like Oxiranemethanamine, N,N-dibutyl-. The presence of a stereocenter at the epoxide ring necessitates a method to separate and quantify the (R) and (S) enantiomers.

Detailed Research Findings: The separation of enantiomers is achieved by introducing a chiral environment into the chromatographic system. chiralpedia.com While this can be done using a chiral mobile phase additive, the most common and effective approach is the use of a Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral compounds, including epoxides. researchgate.netresearchgate.netiosrjournals.org

Research on the enantioseparation of related compounds, such as glycidyl (B131873) butyrate (B1204436) and other chiral epoxides, demonstrates the utility of these columns. researchgate.netiosrjournals.org For instance, a method for separating glycidyl butyrate enantiomers was successfully developed using a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane (B92381) and 2-propanol. iosrjournals.org Similarly, a study on glycidol (B123203) enantiomers used a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with a hexane:ethanol mobile phase, achieving a baseline resolution (Rs = 1.6). researchgate.net The choice of mobile phase system—either normal-phase (e.g., hexane/alcohol) or polar organic mode (e.g., pure methanol (B129727) or acetonitrile)—can significantly affect selectivity and analysis time. researchgate.net The polar organic mode is often advantageous for its high efficiency and the enhanced solubility of polar analytes. researchgate.net

Table 2: Typical Chiral HPLC Conditions for Enantiomeric Excess Determination

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Chiralcel OD-H or Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | Proven effectiveness for separating chiral epoxides and related structures. researchgate.netiosrjournals.org |

| Mobile Phase | Normal Phase: n-Hexane / 2-Propanol (e.g., 99:1 v/v) | Commonly used for polysaccharide CSPs, allowing fine-tuning of retention and selectivity. iosrjournals.org |

| Flow Rate | 1.0 mL/min | A standard flow rate providing good efficiency and reasonable analysis time. iosrjournals.org |

| Column Temperature | 25 °C - 40 °C | Temperature can influence chiral recognition and resolution. researchgate.net |

| Detector | UV at 210-220 nm | Detects the epoxide or amine functional groups which lack a strong chromophore. researchgate.net |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers, allowing for quantification of enantiomeric excess (ee%). | Successful separation is defined by a resolution factor (Rs) > 1.5. iosrjournals.org |

Gel Permeation Chromatography (GPC) for Polymer Characterization

The oxirane ring in Oxiranemethanamine, N,N-dibutyl- is reactive and can undergo ring-opening polymerization to form polyethers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the molecular weight and molecular weight distribution of these resulting polymers. numberanalytics.comresearchgate.net GPC separates molecules based on their hydrodynamic volume in solution; larger polymer chains elute from the column faster than smaller ones. researchgate.net

Detailed Research Findings: The primary results from a GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse sample. researchgate.net

The analysis of polymers such as those derived from epoxides is routinely performed using GPC. lcms.cz A typical GPC system for such polymers would use Tetrahydrofuran (THF) as the mobile phase, a set of columns packed with porous polystyrene-divinylbenzene gel, and a refractive index (RI) detector. researchgate.netnih.gov The system is calibrated using a series of well-characterized, narrow-PDI polystyrene standards. The molecular weight of the unknown polymer is then determined relative to this calibration. For more complex architectures or to obtain absolute molecular weight without column calibration, advanced detectors like light scattering and viscometry can be coupled to the system. sepscience.compsu.edu

Table 3: Hypothetical GPC Data for a Polymer from Oxiranemethanamine, N,N-dibutyl-

| Parameter | Value | Description |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 10,800 g/mol | The total weight of the polymer sample divided by the total number of moles of polymer chains. |

| Weight-Average Molecular Weight (Mw) | 12,420 g/mol | An average that gives greater weight to larger polymer chains. |

| Polydispersity Index (PDI = Mw/Mn) | 1.15 | Indicates a relatively narrow molecular weight distribution, typical of controlled polymerization reactions. researchgate.net |

| Eluent | Tetrahydrofuran (THF) | A common solvent for a wide range of polymers, including polyethers. researchgate.netnih.gov |

| Calibration | Polystyrene Standards | Used to create a calibration curve of log(MW) vs. elution volume. psu.edu |

Theoretical and Computational Chemistry Investigations of Oxiranemethanamine, N,N-dibutyl-

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available theoretical and computational chemistry studies specifically focused on the compound Oxiranemethanamine, N,N-dibutyl- .

This includes a lack of research in the following specific areas that were requested:

Quantum Chemical Studies on Molecular Structure and Reactivity:

No specific Density Functional Theory (DFT) calculations for its ground state properties have been published.

There are no records of ab initio methods being used to investigate its electronic structure and energetics.

No computational predictions of its spectroscopic parameters (e.g., NMR, IR, UV-Vis) are available in the literature.

Reaction Mechanism Elucidation through Computational Modeling:

No studies involving transition state analysis or the mapping of reaction pathways for this compound have been reported.

Consequently, there are no computationally derived kinetic or thermodynamic parameters for its potential reactions.

While computational chemistry methods such as DFT and ab initio calculations are widely used to investigate the properties and reactivity of chemical compounds, these techniques have not yet been applied to Oxiranemethanamine, N,N-dibutyl- in any published research. nih.govnih.govmdpi.comnih.gov General principles of these methods involve using quantum mechanics to model molecular behavior, which can provide deep insights into structure, stability, and reaction mechanisms. ufl.edunih.govbeilstein-journals.orgnih.gov For instance, DFT is a popular method for calculating the electronic properties of molecules, while transition state analysis helps in understanding the energy barriers of chemical reactions. nih.govnih.govrsc.org

Without specific research findings, it is not possible to provide a scientifically accurate and detailed article on the theoretical and computational aspects of this particular compound as requested.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics simulations provide atomic-level insights into the dynamic behavior of molecules over time. For a molecule like Oxiranemethanamine, N,N-dibutyl-, MD simulations could elucidate its preferred three-dimensional structures (conformers) and how it interacts with its environment. However, specific studies applying this methodology to this particular compound are not found in the reviewed literature.

The interaction of a solute with a solvent can significantly influence its behavior and properties. MD simulations are instrumental in modeling these solvent effects and detailing the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. Research on other molecules demonstrates that solvent polarity and the ability to form hydrogen bonds can affect rotational barriers and stabilize transition states. nih.govconicet.gov.arresearchgate.net For Oxiranemethanamine, N,N-dibutyl-, one could hypothesize that its amine and oxirane functionalities would lead to specific interactions with protic and aprotic solvents, but without dedicated simulation data, these remain speculative.

Due to the lack of specific research, no data tables with detailed findings on the molecular dynamics of Oxiranemethanamine, N,N-dibutyl- can be generated at this time.

Applications in Advanced Materials Science and Organic Synthesis

Role in Polymer and Composite Materials

The combination of an oxirane (epoxy) group and a tertiary amine within the same molecule suggests several valuable applications for Oxiranemethanamine, N,N-dibutyl- in the formulation and modification of polymers and composites.

Epoxy Resin Formulations as a Reactive Diluent or Curing Agent

In epoxy resin systems, viscosity control is crucial for processing and application. Reactive diluents are incorporated to lower the viscosity of the formulation, facilitating easier handling, improved wetting of substrates and fillers, and higher filler loading. specialchem.com Unlike non-reactive diluents, which can compromise the mechanical and thermal properties of the cured material, reactive diluents have functional groups that allow them to be chemically incorporated into the polymer network. specialchem.comgoogle.com

Oxiranemethanamine, N,N-dibutyl-, with its glycidyl (B131873) ether structure, is well-suited to function as a reactive diluent. The epoxide ring can react with the curing agent, becoming a permanent part of the crosslinked epoxy network. google.com The presence of the N,N-dibutylamino group can offer an additional advantage. Tertiary amines are known to act as accelerators or catalysts for the curing of epoxy resins, particularly with anhydride (B1165640) or other amine-based hardeners. researchgate.netresearchgate.netevonik.com The tertiary amine can facilitate the ring-opening of the epoxy groups, potentially allowing for lower curing temperatures or faster curing times. researchgate.netpaint.org This dual functionality—viscosity reduction and cure acceleration—makes compounds like Oxiranemethanamine, N,N-dibutyl- attractive for creating highly tailored epoxy formulations.

Table 1: Comparison of Reactive Diluent Types in Epoxy Formulations

| Diluent Type | Primary Function | Effect on Cured Properties | Representative Examples |

| Monofunctional Epoxy Diluents | Viscosity reduction | Can reduce crosslink density, potentially lowering thermal and chemical resistance. specialchem.com | Butyl glycidyl ether (BGE), Cresyl glycidyl ether (CGE) researchgate.net |

| Difunctional Epoxy Diluents | Viscosity reduction, can improve flexibility | Less impact on crosslink density compared to monofunctional diluents; can sometimes enhance properties. specialchem.com | 1,4-Butanediol diglycidyl ether (BDDGE), 1,6-Hexanediol diglycidyl ether olinepoxy.com |

| Tertiary Amine-Containing Diluents | Viscosity reduction, cure acceleration | Can be fully integrated into the polymer network; the amine moiety can catalyze the curing reaction. researchgate.netevonik.com | Tris(2,4,6-dimethylaminomethyl)phenol paint.org |

This table presents general classes of reactive diluents to illustrate the potential role of Oxiranemethanamine, N,N-dibutyl-.

Modifiers for Thermosetting Polymers and Composites

The utility of Oxiranemethanamine, N,N-dibutyl- extends to the modification of other thermosetting polymers beyond just epoxy resins, such as polyimides. High-performance thermosets like polyimides are valued for their exceptional thermal stability but can be challenging to process due to high melt viscosities. mdpi.comrsc.org Incorporating reactive diluents can significantly improve their melt processability, allowing for the fabrication of complex composite parts with lower porosity. mdpi.com A reactive diluent with the structure of Oxiranemethanamine, N,N-dibutyl- could potentially lower the viscosity of a thermosetting polyimide resin, with its epoxide group reacting at high temperatures to integrate into the final cured matrix. This would enhance processability without substantially degrading the desirable high-temperature properties of the composite.

Synthesis of Functional Polymers via Ring-Opening Polymerization

The epoxide ring of Oxiranemethanamine, N,N-dibutyl- is susceptible to ring-opening polymerization (ROP). This process can be initiated to create functional polymers with pendant N,N-dibutylaminomethyl groups along the polymer backbone. The presence of the tertiary amine in the monomer itself can influence the polymerization process. Studies on similar systems have shown that tertiary amines can catalyze the ROP of epoxides. rsc.orgresearchgate.netresearchgate.net The mechanism can vary depending on the specific epoxide and reaction conditions, with some studies indicating that the tertiary amine can initiate the polymerization directly, while others suggest it acts in concert with co-initiators like alcohols. colab.wspsu.edu The resulting polyethers with tertiary amine side chains could have interesting properties, such as pH-responsiveness or the ability to coordinate with metal ions, making them suitable for applications in smart materials or as polymeric ligands.

Catalytic Applications in Organic Transformations

The N,N-dibutylamino moiety in Oxiranemethanamine, N,N-dibutyl- opens up possibilities for its use in catalysis, either directly in organocatalysis or as a building block for more complex chiral catalysts.

Organocatalysis Utilizing the N,N-Dibutylamino Moiety

Organocatalysis employs small organic molecules to accelerate chemical reactions. mdpi.com Tertiary amines are a well-established class of organocatalysts, capable of activating substrates through various mechanisms. nih.gov While the N,N-dibutylamino group in Oxiranemethanamine, N,N-dibutyl- could theoretically participate in catalytic cycles, its most probable role is as a basic catalyst or as a precursor in catalyst synthesis. For instance, tertiary amines are used to catalyze a variety of reactions, including the ring-opening of epoxides with nucleophiles like thiols or other amines. researchgate.net The presence of both a tertiary amine and an epoxide in one molecule suggests potential for intramolecularly catalyzed reactions or for its use as a basic catalyst in transformations where the epoxide group might later be used for grafting the catalyst to a support.

Chiral Catalyst or Ligand Precursor for Asymmetric Synthesis

The structure of Oxiranemethanamine, N,N-dibutyl-, being a glycidylamine, is closely related to amino alcohols, which are privileged scaffolds in asymmetric synthesis. nih.govalfa-chemistry.com Chiral amino alcohols are extensively used as ligands for metal-catalyzed asymmetric reactions and as organocatalysts themselves. westlake.edu.cnrsc.org

The epoxide ring of Oxiranemethanamine, N,N-dibutyl- can be opened by a variety of nucleophiles. If this ring-opening is performed with a chiral reagent or catalyzed by a chiral entity, it can lead to the formation of a chiral amino alcohol. This resulting chiral molecule, now containing the N,N-dibutylamino group, could then be employed as a ligand for a metal center. The nitrogen and oxygen atoms can act as a bidentate chelating ligand, creating a chiral environment around the metal that can induce enantioselectivity in a wide range of transformations, such as the addition of organozinc reagents to aldehydes or N-alkylation reactions. rsc.orgnih.govrsc.org

Table 2: Applications of Chiral Amino Alcohol-Derived Ligands in Asymmetric Synthesis

| Chiral Ligand Type | Metal | Reaction Type | Potential Outcome |

| Ferrocenyl Amino Alcohols | Zinc | Addition of organozinc reagents to aldehydes | High enantioselectivity for chiral alcohols researchgate.net |

| Bipyridyl-based MOF with Cobalt | Cobalt | N-alkylation of anilines with alcohols | Selective formation of N-alkylated anilines rsc.org |

| PNP Pincer Complexes | Manganese | N-alkylation of amines with alcohols | Chemoselective monoalkylation nih.gov |

| Salicyloxazoline (Salox) Ligands | Cobalt | C-H functionalization | Synthesis of P-stereogenic compounds |

This table showcases examples of reactions catalyzed by chiral ligands derived from amino alcohol precursors, illustrating the potential synthetic pathways accessible from an Oxiranemethanamine, N,N-dibutyl- platform.

Intermediate in Fine Chemical Synthesis

Oxiranemethanamine, N,N-dibutyl-, also known as N,N-dibutylglycidylamine, serves as a valuable intermediate in fine chemical synthesis due to the presence of a reactive epoxide ring and a tertiary amine functionality. The epoxide group is susceptible to ring-opening reactions with a variety of nucleophiles, leading to the formation of functionalized β-amino alcohols. This reactivity allows for its use as a building block in the construction of more complex molecules with potential applications in pharmaceuticals and other specialty chemicals.

The fundamental reaction involves the nucleophilic attack on one of the carbon atoms of the epoxide ring, which results in the opening of the three-membered ring. This reaction is often catalyzed by either acid or base. In acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack by weak nucleophiles. In basic or neutral conditions, a strong nucleophile directly attacks the epoxide ring.

A key transformation involving intermediates like Oxiranemethanamine, N,N-dibutyl- is the synthesis of vicinal amino alcohols. These motifs are significant in medicinal chemistry and natural product synthesis due to their prevalence in biologically active compounds. nih.gov The reaction of an epoxide with an amine is a common method to produce these structures. In the case of Oxiranemethanamine, N,N-dibutyl-, the embedded tertiary amine can influence the regioselectivity of the ring-opening reaction and the properties of the resulting products.

The general scheme for the ring-opening of Oxiranemethanamine, N,N-dibutyl- with a generic nucleophile (Nu⁻) is depicted below:

Reaction Scheme: Nucleophilic Ring-Opening of Oxiranemethanamine, N,N-dibutyl-

graph TD

A[Oxiranemethanamine, N,N-dibutyl-] -- + Nucleophile (Nu⁻) --> B{Ring-Opened Product};

This reaction can lead to two regioisomers, depending on whether the nucleophile attacks the terminal or the internal carbon of the epoxide. The choice of nucleophile, solvent, and catalyst can influence the outcome of the reaction, providing a versatile platform for generating a library of substituted β-amino alcohols.

While specific, publicly documented examples of the direct use of Oxiranemethanamine, N,N-dibutyl- as an intermediate in the synthesis of a commercial fine chemical are not abundant in readily available literature, its utility can be inferred from the well-established reactivity of glycidylamines. For instance, related N,N-dialkylglycidylamines are utilized in the preparation of functional polymers and other advanced materials, underscoring their role as versatile synthetic intermediates. researchgate.net

The synthesis of Oxiranemethanamine, N,N-dibutyl- itself is typically achieved through the reaction of epichlorohydrin (B41342) with dibutylamine (B89481). researchgate.net This straightforward synthesis makes it an accessible intermediate for various synthetic applications.

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Oxiranemethanamine, N,N-dibutyl- | N,N-dibutylglycidylamine |

| Epichlorohydrin | 1-chloro-2,3-epoxypropane |

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Selective Synthetic Routes

The development of efficient and selective methods for the synthesis of Oxiranemethanamine, N,N-dibutyl- is a fundamental prerequisite for its broader application. While general methods for the synthesis of N,N-dialkylglycidylamines exist, future research could focus on optimizing these routes for industrial-scale production, prioritizing cost-effectiveness, and minimizing environmental impact.

A common approach for the synthesis of similar compounds involves the reaction of a secondary amine, in this case, dibutylamine (B89481), with an epoxide-containing electrophile like epichlorohydrin (B41342). Future investigations could explore various catalytic systems to enhance the efficiency and selectivity of this reaction. For instance, the use of phase-transfer catalysts could facilitate the reaction between aqueous and organic phases, improving yields and simplifying purification processes.

Furthermore, exploring alternative synthetic pathways that avoid the use of hazardous reagents is a critical area for future research. For example, catalytic epoxidation of N,N-dibutylallylamine presents a potential route. Research in this area would involve screening different catalysts and oxidants to achieve high conversion and selectivity towards the desired epoxide. A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Routes for Oxiranemethanamine, N,N-dibutyl-

| Synthetic Route | Reactants | Potential Advantages | Potential Research Focus |

| Nucleophilic Ring-Opening | Dibutylamine, Epichlorohydrin | Readily available starting materials | Optimization of reaction conditions, catalyst screening (e.g., phase-transfer catalysts) |

| Epoxidation of Allylamine | N,N-dibutylallylamine, Oxidant | Atom-economical | Development of selective and green oxidation catalysts |

| Glycidyl (B131873) Tosylate Substitution | Dibutylamine, Glycidyl Tosylate | High yielding | Development of milder reaction conditions |

Disclaimer: This table presents potential synthetic routes based on general organic chemistry principles, as direct literature on the synthesis of Oxiranemethanamine, N,N-dibutyl- is scarce.

Exploration of Novel Catalytic Roles and Asymmetric Induction

The presence of a tertiary amine in close proximity to an epoxide ring suggests that Oxiranemethanamine, N,N-dibutyl- could function as a bifunctional catalyst. The lone pair of electrons on the nitrogen atom can act as a Lewis base, while the epoxide can be activated by other reagents. Future research should investigate the catalytic activity of this compound in various organic transformations.

One particularly promising area is its potential role in asymmetric synthesis. nih.gov The development of chiral variants of Oxiranemethanamine, N,N-dibutyl- could lead to novel organocatalysts for enantioselective reactions. For instance, a chiral center could be introduced on the butyl groups or through the use of a chiral starting material. These chiral catalysts could be employed in reactions such as asymmetric aldol (B89426) additions, Michael additions, or epoxide openings, where the tertiary amine and a co-catalyst could work in concert to control the stereochemical outcome. openreview.net

The exploration of its catalytic activity could be systematically undertaken by screening its effectiveness in a range of reactions, as detailed in Table 2.

Table 2: Potential Catalytic Applications of Chiral Oxiranemethanamine, N,N-dibutyl- Derivatives

| Reaction Type | Role of Catalyst | Potential Substrates | Desired Outcome |

| Asymmetric Aldol Reaction | Lewis Base Activation | Aldehydes, Ketones | Enantioenriched β-hydroxy carbonyls |

| Asymmetric Michael Addition | Enamine/Iminium Activation | α,β-Unsaturated compounds, Nucleophiles | Enantioenriched conjugate adducts |

| Asymmetric Epoxide Opening | Lewis Base/Brønsted Acid | Epoxides, Nucleophiles | Enantioenriched β-amino alcohols or β-alkoxy alcohols |

Disclaimer: The catalytic applications proposed are hypothetical and based on the known reactivity of similar bifunctional organocatalysts.

Design of Advanced Materials with Tunable Properties

The reactive epoxide ring of Oxiranemethanamine, N,N-dibutyl- makes it an excellent monomer or cross-linking agent for the development of advanced materials. Future research can focus on incorporating this molecule into various polymer backbones to create materials with tailored properties.

For example, its polymerization, either through self-polymerization or copolymerization with other monomers, could lead to the formation of novel polyethers or epoxy resins. The presence of the N,N-dibutylamino group would introduce specific functionalities into the polymer matrix, potentially influencing properties such as adhesion, thermal stability, and chemical resistance.

Furthermore, the tertiary amine can be quaternized to introduce permanent positive charges, leading to the formation of cationic polymers. These materials could find applications as flocculants, antimicrobial surfaces, or in gene delivery systems. The ability to tune the properties of these materials by controlling the degree of polymerization and quaternization is a significant area for future exploration. rsc.org

Expanding Applications in Emerging Chemical Technologies

The unique combination of a reactive epoxide and a tertiary amine in Oxiranemethanamine, N,N-dibutyl- opens up possibilities for its use in various emerging chemical technologies.

One such area is in the development of functional coatings and adhesives. The epoxide group can react with a variety of surfaces and other functional groups to form strong covalent bonds, while the tertiary amine can provide additional functionalities such as corrosion inhibition or catalytic activity.

Another potential application lies in the field of smart materials. The tertiary amine can respond to changes in pH, which could be exploited to create pH-responsive polymers or surfaces. For instance, materials incorporating Oxiranemethanamine, N,N-dibutyl- could be designed to release a payload or change their surface properties in response to a specific pH trigger.

Integration of Predictive Modeling and High-Throughput Experimentation

To accelerate the discovery and optimization of applications for Oxiranemethanamine, N,N-dibutyl-, future research should integrate computational modeling and high-throughput experimentation (HTE).

Predictive modeling, using techniques such as density functional theory (DFT) and machine learning, can be employed to understand the reactivity of the molecule and predict its behavior in different chemical environments. arxiv.orgchemicalbook.comgoogle.com For example, computational models could be used to screen potential catalysts for its synthesis or to predict the properties of polymers derived from it.

High-throughput experimentation can then be used to rapidly test the predictions from computational models and to screen a large number of reaction conditions or material formulations. This synergistic approach would significantly accelerate the research and development cycle, enabling the rapid identification of promising applications for Oxiranemethanamine, N,N-dibutyl-.

Q & A

Q. What methodologies are recommended for analyzing the stereoelectronic effects of substituents on the reactivity of Oxiranemethanamine, N,N-dibutyl- derivatives?

- Methodological Answer : Synthesize derivatives with electron-donating/withdrawing groups and compare reaction rates (e.g., epoxide ring-opening). Use Hammett plots to correlate substituent effects with activation energies. Validate findings using DFT-based frontier molecular orbital (FMO) analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.